Paeoniflorin

Catalog No.
S539009
CAS No.
23180-57-6
M.F
C23H28O11
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paeoniflorin

CAS Number

23180-57-6

Product Name

Paeoniflorin

IUPAC Name

[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate

Molecular Formula

C23H28O11

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1

InChI Key

YKRGDOXKVOZESV-WRJNSLSBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

paeoniflorin, peoniflorin, peoniflorin sulfonate

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O

Isomeric SMILES

C[C@]12C[C@@]3(C4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O

The exact mass of the compound Paeoniflorin is 480.1632 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 178886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of terpene glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Paeoniflorin (CAS 23180-57-6) is a highly water-soluble, pinane-skeleton monoterpene glycoside and the principal bioactive marker compound isolated from Paeonia lactiflora. In industrial and scientific procurement, it serves as a critical analytical standard, a starting material for semi-synthetic derivatives, and a primary active pharmaceutical ingredient (API) for neuroprotective and anti-inflammatory research. Its high polarity, specific stereochemistry, and susceptibility to alkaline hydrolysis make high-purity procurement essential for reproducible pharmacokinetic and formulation studies [1].

Substituting high-purity Paeoniflorin with crude Total Glucosides of Peony (TGP) or closely related isomeric analogs like Albiflorin introduces severe experimental variability. Albiflorin and Paeoniflorin exhibit divergent pharmacokinetic behaviors, distinct CYP450 induction profiles, and different affinities for intestinal efflux transporters [1]. Furthermore, crude TGP contains fluctuating ratios of benzoylpaeoniflorin and oxypaeoniflorin, which possess significantly different lipophilicity and membrane permeability. For precise formulation development, receptor-binding assays, or metabolic tracking, the use of unstandardized mixtures or structurally similar analogs completely confounds the quantitative measurement of absorption and target engagement.

Caco-2 Permeability and P-gp Efflux Liability

In Caco-2 and MDCK-MDR1 cell monolayer models, Paeoniflorin exhibits low membrane permeability with apparent permeability coefficients (Papp) in the 10^-7 cm/s range, and an efflux ratio greater than 2. In contrast, its lipophilic analog Benzoylpaeoniflorin demonstrates significantly higher permeability [1].

Evidence DimensionApparent Permeability (Papp) and Efflux Ratio
Target Compound DataPapp ~ 10^-7 cm/s, Efflux Ratio > 2 (P-gp substrate)
Comparator Or BaselineBenzoylpaeoniflorin: Higher apparent permeability (closer to lipophilic controls)
Quantified DifferencePaeoniflorin has significantly lower passive diffusion and higher active efflux compared to its benzoylated analog.
ConditionsCaco-2 and MDCK-MDR1 bidirectional transport assays

Procurement for oral drug delivery research must specifically account for Paeoniflorin's efflux liability, necessitating permeation enhancers or nanoparticle encapsulation.

Differential CYP450 Enzyme Induction Profile

When evaluated in human hepatoma HepG2 cells, the isomer Albiflorin demonstrated a significantly stronger induction of CYP3A4 and CYP2D6 mRNA and protein expression compared to Paeoniflorin [1].

Evidence DimensionCYP3A4 and CYP2D6 mRNA expression regulation
Target Compound DataWeaker induction of CYP3A4 and CYP2D6
Comparator Or BaselineAlbiflorin: Stronger induction of CYP3A4 and CYP2D6 mRNA/protein
Quantified DifferencePaeoniflorin exhibits a substantially lower liability for CYP-mediated induction than its co-extracted isomer.
ConditionsIn vitro evaluation in human hepatoma HepG2 cells

Selecting Paeoniflorin over Albiflorin is critical for pharmacological studies aiming to minimize the risk of complex drug-drug interactions in co-administration models.

pH-Dependent Stability and Partitioning

Paeoniflorin maintains structural stability and optimal oil-water partition coefficients in acidic environments (pH 2.0–5.0). However, under alkaline conditions (e.g., pH > 7.0) or in the presence of specific microbiota enzymes, it undergoes rapid degradation and conversion [1].

Evidence DimensionChemical stability and oil-water partition coefficient
Target Compound DataStable and optimal partitioning at pH 2.0–5.0
Comparator Or BaselineBaseline: Rapid degradation at pH > 7.0
Quantified DifferenceSharp decrease in stability and solubility metrics as pH shifts from acidic to alkaline.
ConditionsAqueous buffer solutions across varying pH gradients

Buyers must ensure that extraction, purification, and formulation workflows strictly maintain acidic to neutral pH to prevent the catastrophic loss of the active compound.

Development of Nanoparticle Drug Delivery Systems

Due to its low Caco-2 permeability and P-gp efflux liability, Paeoniflorin is the precise candidate for validating PLGA nanoparticles, liposomes, or microemulsions designed to enhance the oral bioavailability of highly water-soluble, poorly permeable monoterpene glycosides [1].

Standardization of Traditional Medicine Extracts

As the primary quantitative marker with lower CYP450 induction liability compared to Albiflorin, high-purity Paeoniflorin is required as an analytical standard to calibrate the safety and drug-drug interaction risks of Total Glucosides of Peony (TGP) batches [2].

Semi-Synthesis of Lipophilic Derivatives

Because Paeoniflorin is stable under controlled acidic conditions but possesses multiple modifiable hydroxyl groups, it serves as the ideal starting precursor for synthesizing highly permeable derivatives like tetraacetylpaeoniflorin or benzoylpaeoniflorin [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

480.16316171 Da

Monoisotopic Mass

480.16316171 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21AIQ4EV64

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Irritant

Irritant

Other CAS

23180-57-6

Wikipedia

Paeoniflorin

Dates

Last modified: 08-15-2023
1: Zhong SZ, ma SP, Hong ZY. [Peoniflorin activates Nrf2/ARE pathway to alleviate the Abeta(1-42)-induced hippocampal neuron injury in rats]. Yao Xue Xue Bao. 2013 Aug;48(8):1353-7. Chinese. PubMed PMID: 24187848.
2: Zhang L, Du SY, Lu Y, Liu C, Wu HC, Tian ZH, Wang M, Yang C. Puerarin transport across rat nasal epithelial cells and the influence of compatibility with peoniflorin and menthol. Drug Des Devel Ther. 2017 Sep 1;11:2581-2593. doi: 10.2147/DDDT.S143029. eCollection 2017. PubMed PMID: 28919709; PubMed Central PMCID: PMC5590686.
3: Ong M, Peng J, Jin X, Qu X. Chinese Herbal Medicine for the Optimal Management of Polycystic Ovary Syndrome. Am J Chin Med. 2017;45(3):405-422. doi: 10.1142/S0192415X17500252. Epub 2017 Mar 30. Review. PubMed PMID: 28359195.
4: Xie P, Cui L, Shan Y, Kang WY. Antithrombotic Effect and Mechanism of Radix Paeoniae Rubra. Biomed Res Int. 2017;2017:9475074. doi: 10.1155/2017/9475074. Epub 2017 Feb 16. PubMed PMID: 28299338; PubMed Central PMCID: PMC5337344.
5: Zhao RZ, Wang YJ, Feng LM, Lu CJ. [Pharmacokinetic study on peoniflorin, astilbin, rosmarinic acid, isofraxidin and liquiritin in rat blood after oral administration of shaolin xiaoyin tablets]. Zhongguo Zhong Yao Za Zhi. 2014 Jul;39(13):2559-63. Chinese. PubMed PMID: 25276982.
6: Ai L, Yang F, Song J, Chen Y, Xiao L, Wang Q, Wang L, Li H, Lei T, Huang Z. Inhibition of Abeta Proteotoxicity by Paeoniflorin in Caenorhabditis elegans Through Regulation of Oxidative and Heat Shock Stress Responses. Rejuvenation Res. 2018 Aug;21(4):304-312. doi: 10.1089/rej.2017.1966. Epub 2017 Dec 14. PubMed PMID: 29048250.
7: Zhang J, Dou W, Zhang E, Sun A, Ding L, Wei X, Chou G, Mani S, Wang Z. Paeoniflorin abrogates DSS-induced colitis via a TLR4-dependent pathway. Am J Physiol Gastrointest Liver Physiol. 2014 Jan 1;306(1):G27-36. doi: 10.1152/ajpgi.00465.2012. Epub 2013 Nov 14. PubMed PMID: 24232001; PubMed Central PMCID: PMC3920084.
8: Li H, Jiao Y, Xie M. Paeoniflorin Ameliorates Atherosclerosis by Suppressing TLR4-Mediated NF-κB Activation. Inflammation. 2017 Dec;40(6):2042-2051. doi: 10.1007/s10753-017-0644-z. PubMed PMID: 28791506.
9: Mao Y, Han J, Tian F, Tang X, Hu Y, Guan Y. Chemical Composition Analysis, Sensory, and Feasibility Study of Tree Peony Seed. J Food Sci. 2017 Feb;82(2):553-561. doi: 10.1111/1750-3841.13593. Epub 2017 Jan 30. PubMed PMID: 28135396.
10: Zhou H, Wu Q, Wei L, Peng S. Paeoniflorin inhibits PDGF BB induced human airway smooth muscle cell growth and migration. Mol Med Rep. 2018 Feb;17(2):2660-2664. doi: 10.3892/mmr.2017.8180. Epub 2017 Nov 29. PubMed PMID: 29207148.
11: Dong H, Li R, Yu C, Xu T, Zhang X, Dong M. Paeoniflorin inhibition of 6-hydroxydopamine-induced apoptosis in PC12 cells via suppressing reactive oxygen species-mediated PKCδ/NF-κB pathway. Neuroscience. 2015 Jan 29;285:70-80. doi: 10.1016/j.neuroscience.2014.11.008. Epub 2014 Nov 18. PubMed PMID: 25446358.
12: Liu Q, Lin X, Li H, Yuan J, Peng Y, Dong L, Dai S. Paeoniflorin ameliorates renal function in cyclophosphamide-induced mice via AMPK suppressed inflammation and apoptosis. Biomed Pharmacother. 2016 Dec;84:1899-1905. doi: 10.1016/j.biopha.2016.10.097. Epub 2016 Nov 6. PubMed PMID: 27829543.
13: Sumi G, Yasuda K, Kanamori C, Kajimoto M, Nishigaki A, Tsuzuki T, Cho H, Okada H, Kanzaki H. Two-step inhibitory effect of kanzo on oxytocin-induced and prostaglandin F2α-induced uterine myometrial contractions. J Nat Med. 2014 Jul;68(3):550-60. doi: 10.1007/s11418-014-0835-y. Epub 2014 Apr 17. PubMed PMID: 24740432.
14: Liu A, Wang J, Guo Y, Xiao Y, Wang Y, Sun S, Chen J. Evaluation on the concentration change of paeoniflorin and glycyrrhizic acid in different formulations of Shaoyao-Gancao-Tang by the tri-level infrared macro-fingerprint spectroscopy and the whole analysis method. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Mar 5;192:93-100. doi: 10.1016/j.saa.2017.10.070. Epub 2017 Oct 31. PubMed PMID: 29126014.
15: Chen T, Guo ZP, Jiao XY, Jia RZ, Zhang YH, Li JY, Huang XL, Liu HJ. Peoniflorin suppresses tumor necrosis factor-α induced chemokine production in human dermal microvascular endothelial cells by blocking nuclear factor-κB and ERK pathway. Arch Dermatol Res. 2011 Jul;303(5):351-60. doi: 10.1007/s00403-010-1116-6. Epub 2010 Dec 29. PubMed PMID: 21190116.
16: Zhang J, Li H, Huo R, Zhai T, Li H, Sun Y, Shen B, Li N. Paeoniflorin selectively inhibits LPS-provoked B-cell function. J Pharmacol Sci. 2015 May;128(1):8-16. doi: 10.1016/j.jphs.2015.02.011. Epub 2015 Feb 27. PubMed PMID: 26041080.
17: Wang FQ, Li QQ, Zhang Q, Wang YZ, Hu YJ, Li P, Wan JB, Yang FQ, Xia ZN. Evaluation of interactions between RAW264.7 macrophages and small molecules by capillary electrophoresis. Electrophoresis. 2017 Mar;38(6):938-941. doi: 10.1002/elps.201600345. Epub 2017 Jan 13. PubMed PMID: 27935131.
18: Ji L, Hou X, Liu W, Deng X, Jiang Z, Huang K, Li R. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice. Microb Pathog. 2018 Nov;124:223-229. doi: 10.1016/j.micpath.2018.08.051. Epub 2018 Aug 24. PubMed PMID: 30149133.
19: Chen T, Guo ZP, Jiao XY, Zhang YH, Li JY, Liu HJ. Protective effects of peoniflorin against hydrogen peroxide-induced oxidative stress in human umbilical vein endothelial cells. Can J Physiol Pharmacol. 2011 Jun;89(6):445-53. doi: 10.1139/y11-034. Epub 2011 Jul 21. PubMed PMID: 21777057.
20: Li Y, Gong L, Qi R, Sun Q, Xia X, He H, Ren J, Zhu O, Zhuo D. Paeoniflorin suppresses pancreatic cancer cell growth by upregulating HTRA3 expression. Drug Des Devel Ther. 2017 Aug 23;11:2481-2491. doi: 10.2147/DDDT.S134518. eCollection 2017. PubMed PMID: 28860718; PubMed Central PMCID: PMC5574596.

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